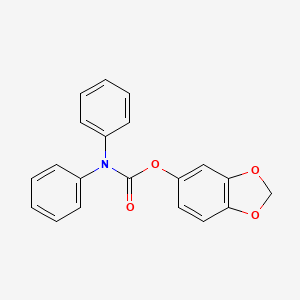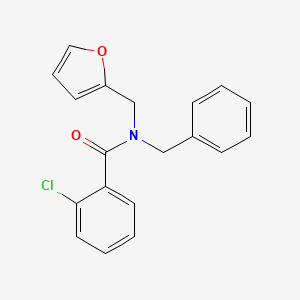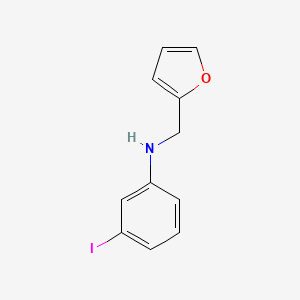
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is an organic compound that features a benzodioxole ring fused with a diphenylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate typically involves the reaction of 2H-1,3-benzodioxole with N,N-diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole ring can interact with proteins and enzymes, altering their function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.
2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol: Similar structure but with an ethanol group.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Contains a butanone group instead of a carbamate.
Uniqueness
2H-1,3-benzodioxol-5-yl N,N-diphenylcarbamate is unique due to its combination of a benzodioxole ring and a diphenylcarbamate group, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C20H15NO4 |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H15NO4/c22-20(25-17-11-12-18-19(13-17)24-14-23-18)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,14H2 |
InChI-Schlüssel |
SMNDQYIEESZXFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(azepan-1-yl)-2-oxoethyl]benzamide](/img/structure/B12127811.png)
![4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127814.png)


![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3,4-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12127846.png)

![2-[(4-Carboxybutanoyl)amino]benzoic acid](/img/structure/B12127854.png)
![2-bromo-9-(4-chlorophenyl)-14-methylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-piperidine]](/img/structure/B12127859.png)
![4-({[4-(2-Methoxyphenoxy)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B12127864.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127872.png)
